molecular formula C19H27ClN2O3S B7690015 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide

1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No. B7690015
M. Wt: 398.9 g/mol
InChI Key: NBQDJJCJUAQUHE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide, also known as ML277, is a small molecule inhibitor that has shown promising results in the field of scientific research. It is a potent and selective activator of the KCNQ1 potassium channel, which is an important target for the treatment of various diseases.

Mechanism of Action

1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide works by selectively activating the KCNQ1 potassium channel, which leads to an increase in potassium ion efflux from cells. This results in hyperpolarization of the cell membrane, which reduces the excitability of cells and can help to prevent abnormal electrical activity.
Biochemical and physiological effects:
1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the ability to increase the duration of the action potential in cardiac cells, reduce the frequency and severity of seizures in animal models of epilepsy, and inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide is its high potency and selectivity for the KCNQ1 potassium channel, which makes it a useful tool for studying the role of this channel in various diseases. However, one limitation of 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide is that it may have off-target effects on other potassium channels, which could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide, including:
1. Further studies to elucidate the molecular mechanism of 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide's action on the KCNQ1 potassium channel.
2. Investigation of the potential therapeutic applications of 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide in various diseases, including cardiac arrhythmias, epilepsy, and cancer.
3. Development of more potent and selective activators of the KCNQ1 potassium channel based on the structure of 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide.
4. Exploration of the potential use of 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide as a tool for investigating the role of the KCNQ1 potassium channel in other physiological processes.
In conclusion, 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its high potency and selectivity for the KCNQ1 potassium channel make it a useful tool for scientific research, and there are a number of potential future directions for further investigation.

Synthesis Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-mercaptobenzonitrile to form 2-(phenylsulfanyl)benzonitrile. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide has been extensively studied for its potential use in treating various diseases, including cardiac arrhythmias, epilepsy, and cancer. It has been shown to be a potent and selective activator of the KCNQ1 potassium channel, which plays a critical role in regulating the electrical activity of the heart.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-cycloheptylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3S/c20-16-7-9-18(10-8-16)26(24,25)22-13-11-15(12-14-22)19(23)21-17-5-3-1-2-4-6-17/h7-10,15,17H,1-6,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQDJJCJUAQUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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